Patent

US05280034

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

360 mL

Type

reactant

Reaction Step Two

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Three

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Six

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Seven

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Eight

Name

Yield

29%

Name

Yield

16%

Identifiers

|

REACTION_CXSMILES

|

N12CCCN=C1CCCCC2.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1.[OH-].[NH4+].[Cl-].[NH4+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[O:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1 |f:2.3,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

360 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

3.04 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

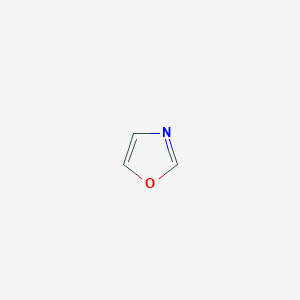

O1C=NCC1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Seven

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Eight

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at room temperature for 17 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at room temperature for 6 hours

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at room temperature for 6 hours

|

|

Duration

|

6 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 17 hours

|

|

Duration

|

17 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (2×400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ethyl acetate extracts were dried (magnesium sulfate)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05280034

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

360 mL

Type

reactant

Reaction Step Two

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Three

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Six

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Seven

[Compound]

Name

cupric bromide

Quantity

2.27 g

Type

reactant

Reaction Step Eight

Name

Yield

29%

Name

Yield

16%

Identifiers

|

REACTION_CXSMILES

|

N12CCCN=C1CCCCC2.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1.[OH-].[NH4+].[Cl-].[NH4+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[O:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1 |f:2.3,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

360 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

3.04 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Seven

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Step Eight

[Compound]

|

Name

|

cupric bromide

|

|

Quantity

|

2.27 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.52 mL

|

|

Type

|

reactant

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at room temperature for 17 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at room temperature for 6 hours

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at room temperature for 6 hours

|

|

Duration

|

6 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at room temperature for 17 hours

|

|

Duration

|

17 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (2×400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ethyl acetate extracts were dried (magnesium sulfate)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |